molecular formula C10H12O3 B087672 Ethyl (S)-(+)-mandelate CAS No. 13704-09-1

Ethyl (S)-(+)-mandelate

Cat. No.: B087672
CAS No.: 13704-09-1
M. Wt: 180.2 g/mol
InChI Key: SAXHIDRUJXPDOD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-(+)-mandelate is an organic compound that belongs to the class of mandelic acid derivatives. It is characterized by the presence of an ethyl ester group attached to the mandelic acid backbone. This compound is notable for its chiral nature, with the (S)-(+)-enantiomer being the active form. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and as a chiral building block in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (S)-(+)-mandelate can be synthesized through several methods. One common approach involves the esterification of (S)-(+)-mandelic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the use of ethyl chloroformate and (S)-(+)-mandelic acid in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of immobilized catalysts and advanced separation techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (S)-(+)-mandelate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to this compound alcohol using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: this compound alcohol.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Ethyl (S)-(+)-mandelate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Biology: The compound serves as a substrate in enzymatic studies to investigate the activity and specificity of esterases and other enzymes.

    Medicine: this compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, particularly in the development of chiral drugs.

    Industry: It is used in the production of fine chemicals, flavors, and fragrances, where its chiral properties are essential for achieving the desired sensory attributes.

Comparison with Similar Compounds

Ethyl (S)-(+)-mandelate can be compared with other mandelic acid derivatives, such as:

    Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group. It exhibits similar reactivity but may differ in physical properties such as boiling point and solubility.

    Ethyl ®-(-)-mandelate: The enantiomer of this compound, which has opposite optical rotation and may exhibit different biological activity and reactivity.

    Ethyl (S)-(+)-lactate: Another chiral ester with a similar structure but derived from lactic acid instead of mandelic acid. It is used in similar applications but may have different reactivity and properties.

This compound stands out due to its specific chiral properties and its utility in asymmetric synthesis, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl (2S)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXHIDRUJXPDOD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

According to JP-A-11-193271, ethyl benzoylformate and cyclohexylmagnesium bromide are condensed to give ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which is hydrolyzed to give 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. In this condensation reaction, diethyl ether having a boiling point of 35° C. is used in an amount of about 12-fold volume relative to ethyl benzoylformate, manipulation of dangerous reaction using the boiling point of diethyl ether is required and the yield is as low as 53.3%. In an attempt to improve this method into an industrially safe one, the present inventors used tetrahydrofuran instead of diethyl ether as a solvent and reproduced the reaction. As a result, there occurred reduction due to Grignard reagent to produce ethyl mandelate as a by-product, as well as addition of the Grignard reagent to ester bond. The proportion of the starting material that became a by-product was 42% and the yield of the objective product was as low as 58%. After hydrolysis of the obtained crude ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, it was subjected to recrystallization and the like to increase the purity but the yield from ethyl benzoylformate of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid did not exceed 43%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (S)-(+)-mandelate
Reactant of Route 2
Reactant of Route 2
Ethyl (S)-(+)-mandelate
Reactant of Route 3
Reactant of Route 3
Ethyl (S)-(+)-mandelate
Reactant of Route 4
Reactant of Route 4
Ethyl (S)-(+)-mandelate
Reactant of Route 5
Reactant of Route 5
Ethyl (S)-(+)-mandelate
Reactant of Route 6
Reactant of Route 6
Ethyl (S)-(+)-mandelate
Customer
Q & A

Q1: What is the significance of using Ethyl (S)-(+)-mandelate with Candida antarctica lipase?

A1: The research paper [] investigates the use of lipase from Candida antarctica for the biocatalytic aminolysis of this compound. This is significant because enzymatic reactions, like those catalyzed by lipases, offer several advantages over traditional chemical synthesis. These advantages include high selectivity, mild reaction conditions, and reduced environmental impact. The study focuses on understanding the reaction conditions that optimize the yield and selectivity for the desired product, which is crucial for potential applications in pharmaceutical and fine chemical synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.